II-B08

説明

II-B08, also known as PTP Inhibitor XXXI, is a cell-permeable SHP2 inhibitor (IC50 = 5.5 µM). This compound blocks growth factor stimulated ERK1/2 activation and hematopoietic progenitor proliferation, providing supporting evidence that chemical inhibition of SHP2 may be therapeutically useful for anticancer and antileukemia treatment. X-ray crystallographic analysis of the structure of SHP2 in complex with 9 reveals molecular determinants that can be exploited for the acquisition of more potent and selective SHP2 inhibitors.

科学的研究の応用

SHP2阻害

II-B08は、可逆的かつ非競合的SHP2阻害剤 です。 SHP2は、細胞周期制御、生存、アポトーシス、増殖、神経伝達物質シグナル伝達など、多くの細胞調節プロセスにおいて重要な役割を果たすタンパク質チロシンホスファターゼです 。SHP2を阻害することにより、this compoundはこれらのプロセスを潜在的に調節できます。

がん研究

この化合物は、がん研究 で広く使用されてきました。 SHP2ホスファターゼを標的とすることで、がん治療に有効性を示しています 。 SHP2の阻害は、細胞増殖と生存を促進するシグナル伝達経路を阻害し、それによってがん細胞の増殖を遅らせたり、停止させたりする可能性があります 。

創薬

This compoundは、”コアホッピング”テクニックを用いた新規阻害剤の設計の基礎として機能します 。 これらの新規阻害剤は、SHP2を阻害するthis compoundと同じ機能を持つだけでなく、受容体への結合も強い です。

細胞シグナル伝達経路の研究

This compoundは、特にSHP2を含む細胞シグナル伝達経路の研究に使用できます 。 SHP2を阻害することで、研究者はシグナル伝達経路への影響を観察し、その機能に関する洞察を得ることができます 。

抗がん剤の開発

この化合物は、抗がん剤の新規かつ強力な薬剤の開発に大きな可能性を秘めています 。 多くの細胞調節プロセスに関与するタンパク質であるSHP2を阻害する能力は、抗がん剤開発の有望な候補となっています 。

生化学研究

This compoundは、特にSHP2のようなタンパク質チロシンホスファターゼを含む研究において、生化学研究に使用できます 。 研究者は、これらの酵素がさまざまな生物学的プロセスにおいて果たす役割を理解するのに役立ちます 。

作用機序

Target of Action

II-B08 is a reversible and noncompetitive inhibitor of the Src homology-2 domain-containing phosphatase 2 (SHP2) . SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed phosphatase that plays a vital role in the development and physiological regulation of tissues derived from all three germ layers . It is crucial for the propagation of positive growth signals in many cell types, including hematopoietic stem cells and myeloid progenitors .

Mode of Action

This compound interacts with SHP2 and inhibits its enzymatic activity . This inhibition blocks the downstream signaling pathways mediated by SHP2, leading to a decrease in cell viability and an increase in apoptosis . For instance, this compound has been shown to inhibit SCF-induced chemotaxis of bone marrow-derived mast cells and enhance apoptosis following growth factor withdrawal in mast cells .

Biochemical Pathways

SHP2 provides crosstalk for several intracellular pathways such as Ras-Raf-MEK-ERK, PI3K-AKT-mTOR, JAK-STAT, and PD-1/PD L-1 pathways . By inhibiting SHP2, this compound disrupts these pathways, leading to a decrease in cell proliferation, colony formation, and mammosphere growth . It also attenuates complex formation and reduces the activation of downstream pathways .

Result of Action

The inhibition of SHP2 by this compound leads to a decrease in cell viability and an increase in apoptosis . It suppresses breast cancer cell phenotypes, including cell proliferation, colony formation, and mammosphere growth . In vivo, this compound has shown a modest survival benefit in mice transplanted with a cell line transformed by KIT-D814V .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be enhanced when used in combination with other inhibitors. In one study, the combination of this compound with a PI3K inhibitor was significantly more effective than either treatment alone . .

特性

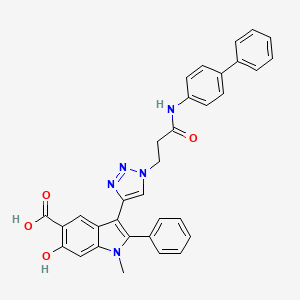

IUPAC Name |

6-hydroxy-1-methyl-3-[1-[3-oxo-3-(4-phenylanilino)propyl]triazol-4-yl]-2-phenylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27N5O4/c1-37-28-19-29(39)26(33(41)42)18-25(28)31(32(37)23-10-6-3-7-11-23)27-20-38(36-35-27)17-16-30(40)34-24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-15,18-20,39H,16-17H2,1H3,(H,34,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATFAFAWIWHLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: II-B08 is a potent and selective inhibitor of SHP2. [] It binds to both the active site and nearby subpockets of SHP2, leading to enhanced affinity and selectivity. [] This binding disrupts the interaction between SHP2 and its downstream effectors, ultimately inhibiting the activation of signaling pathways involved in cell proliferation and survival. [, , , , ]

ANone: Research suggests that this compound could be effective against cancers driven by aberrant SHP2 activity. Studies have shown promising results in preclinical models of:

- Acute myeloid leukemia (AML): this compound inhibited the growth of AML cells harboring FLT3-ITD mutations, a common genetic alteration in AML. [] It also showed synergistic effects when combined with a PI3K inhibitor in a mouse model of AML. []

- Systemic mastocytosis (SM): this compound reduced disease burden in a mouse model of aggressive SM driven by oncogenic KIT mutations. [] It also enhanced the efficacy of Dasatinib, a multi-kinase inhibitor, in blocking cell growth pathways. []

- Neuroblastoma: While NRAS mutations conferred resistance to this compound as a single agent, combining this compound with other RAS pathway inhibitors (trametinib, vemurafenib, ulixertinib) reversed resistance and synergistically inhibited neuroblastoma growth in vitro and in vivo. [, ]

- Glioblastoma (GBM): this compound reduced tumor burden in mouse models of GBM by promoting tyrosine phosphorylation of Ras and attenuating downstream proliferative MAPK/ERK signaling. []

A: The specific structural features of this compound allow it to interact with SHP2 and exert its inhibitory effects. X-ray crystallography studies have provided insights into the binding interactions between this compound and SHP2, highlighting the importance of specific moieties for its activity. [] This information can be leveraged to develop even more potent and selective SHP2 inhibitors.

ANone: While promising, preclinical studies have also revealed some limitations of this compound:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。